BTK Potency and Selectivity: Lfm-A13 vs. Ibrutinib
Lfm-A13 is a potent BTK inhibitor with an IC50 of 2.5 μM for recombinant BTK, demonstrating >100-fold selectivity over other kinases like JAK1, JAK2, HCK, EGFR, and IRK [1]. In contrast, Ibrutinib, a clinical BTK inhibitor, exhibits a much higher potency (IC50 of 0.5 nM) but with a different selectivity profile [2]. While Ibrutinib is more potent, Lfm-A13's distinct chemical scaffold and broader selectivity window make it a valuable tool for dissecting BTK-dependent signaling pathways where off-target effects of more potent inhibitors might confound results.
| Evidence Dimension | BTK inhibition potency and selectivity window |
|---|---|
| Target Compound Data | IC50 = 2.5 μM (recombinant BTK); >100-fold selectivity over JAK1, JAK2, HCK, EGFR, IRK |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM (BTK); different off-target kinase profile |
| Quantified Difference | Lfm-A13 is approximately 5,000-fold less potent than Ibrutinib against BTK but exhibits a distinct selectivity fingerprint. |
| Conditions | In vitro kinase assays; recombinant enzymes |
Why This Matters
For researchers studying BTK biology where ultra-high potency is not required or where the unique selectivity profile of Lfm-A13 is desired, it offers a well-characterized alternative to clinical-stage BTK inhibitors.
- [1] Mahajan S, et al. J Biol Chem. 1999;274(14):9587-9599. View Source
- [2] Honigberg LA, Smith AM, Sirisawad M, Verner E, Loury D, Chang B, Li S, Pan Z, Thamm DH, Miller RA, Buggy JJ. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080. View Source
